molecular formula C24H23FN4O3S B11586467 4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

Cat. No.: B11586467
M. Wt: 466.5 g/mol
InChI Key: LUMYGMRQRSFRPZ-UHFFFAOYSA-N
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Description

4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a benzenesulfonamide group, which is often associated with pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide typically involves a multi-step process. One common method is the three-component reaction, which includes the condensation of an aromatic aldehyde, a malononitrile, and a cyclic ketone under basic conditions . The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it can inhibit topoisomerase, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can inhibit cytochrome enzymes, which are crucial for fungal cell growth, making it a potential antifungal agent . The molecular targets and pathways involved include the active sites of these enzymes, where the compound binds and disrupts their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide stands out due to its unique combination of a quinoline core and a benzenesulfonamide group. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H23FN4O3S

Molecular Weight

466.5 g/mol

IUPAC Name

4-[2-amino-3-cyano-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C24H23FN4O3S/c1-24(2)11-19-22(20(30)12-24)21(16-5-3-4-6-18(16)25)17(13-26)23(27)29(19)14-7-9-15(10-8-14)33(28,31)32/h3-10,21H,11-12,27H2,1-2H3,(H2,28,31,32)

InChI Key

LUMYGMRQRSFRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=CC=C4F)C(=O)C1)C

Origin of Product

United States

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